4,6-O-p-Methoxylbenzylidene-D-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is a derivative of D-glucal, a carbohydrate molecule. This compound is characterized by the presence of a 4-methoxybenzylidene group attached to the 4 and 6 positions of the glucal ring. It is widely used in carbohydrate chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using a 4-methoxybenzylidene group. This can be achieved through a regioselective reductive ring-opening reaction. Common reagents used in this process include sodium cyanoborohydride and trifluoroacetic acid in N,N-dimethylformamide, or trimethylsilyl chloride in acetonitrile .
Industrial Production Methods
Industrial production methods for 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL undergoes various chemical reactions, including:
Substitution: The methoxybenzylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Substitution: Cerium (IV) ammonium nitrate in aqueous acetonitrile is used to selectively cleave the 4-methoxybenzyl ether linkage.
Major Products Formed
Reduction: 4-OH/6-OBn or 4-OBn/6-OH regioisomers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL involves the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. The methoxybenzylidene group acts as a protecting group, preventing unwanted reactions at the 4 and 6 positions of the glucal ring. This allows for selective functionalization of other positions on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-O-Benzylidene-D-glucal: Similar structure but lacks the methoxy group, leading to different reactivity and selectivity.
4,6-O-(4-Methoxybenzylidene)-α-D-glucopyranoside: Another derivative with similar protecting group properties.
4,6-O-(4-Methoxybenzylidene) neoandrographolide: A derivative used in antibacterial studies.
Uniqueness
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is unique due to the presence of the methoxy group, which enhances its stability and selectivity in chemical reactions. This makes it a valuable compound in carbohydrate chemistry and related fields .
Eigenschaften
Molekularformel |
C14H16O5 |
---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3 |
InChI-Schlüssel |
SSKZQXMNNREVNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.